molecular formula C12H15N3O2 B13571698 ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B13571698
M. Wt: 233.27 g/mol
InChI Key: UHCSLBKXYLPJLI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by a pyridine ring fused to a pyrrole ring. This particular compound has garnered interest due to its potential biological activities, especially in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways involved in cancer cell growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a promising candidate for further development in cancer therapeutics.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)10(13)6-8-7-15-11-9(8)4-3-5-14-11/h3-5,7,10H,2,6,13H2,1H3,(H,14,15)

InChI Key

UHCSLBKXYLPJLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N

Origin of Product

United States

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